Nona-2,4-dienoic acid Nona-2,4-dienoic acid 2,4-Nonadienic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 51109-34-3
VCID: VC19640394
InChI: InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Nona-2,4-dienoic acid

CAS No.: 51109-34-3

Cat. No.: VC19640394

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Nona-2,4-dienoic acid - 51109-34-3

Specification

CAS No. 51109-34-3
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name nona-2,4-dienoic acid
Standard InChI InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11)
Standard InChI Key YAWXLPDXHPHGPX-UHFFFAOYSA-N
Canonical SMILES CCCCC=CC=CC(=O)O

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Nona-2,4-dienoic acid (C9H14O2\text{C}_9\text{H}_{14}\text{O}_2) features a nine-carbon backbone with conjugated double bonds at the 2nd and 4th positions, terminated by a carboxylic acid group. The trans (E) and cis (Z) configurations of these double bonds define its stereoisomers:

  • (2E,4E)-nona-2,4-dienoic acid (PubChem CID: 5320190): The trans arrangement at both double bonds results in a linear molecular geometry, as evidenced by its SMILES notation CCCC/C=C/C=C/C(=O)O .

  • (2Z,4E)-nona-2,4-dienoic acid (PubChem CID: 5312592): A cis configuration at the 2nd position introduces steric hindrance, altering its three-dimensional conformation (CCCC/C=C/C=C\C(=O)O) .

Table 1: Key Structural Identifiers

Property(2E,4E)-Isomer(2Z,4E)-Isomer
IUPAC Name(2E,4E)-nona-2,4-dienoic acid(2Z,4E)-nona-2,4-dienoic acid
InChIKeyYAWXLPDXHPHGPX-BSWSSELBSA-NYAWXLPDXHPHGPX-MDAAKZFYSA-N
Molecular Weight154.21 g/mol154.21 g/mol
SMILESCCCC/C=C/C=C/C(=O)OCCCC/C=C/C=C\C(=O)O

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict distinct dipole moments and vibrational frequencies for each isomer, correlating with their polarities and intermolecular interactions. Nuclear magnetic resonance (NMR) spectra reveal characteristic chemical shifts for the olefinic protons: δ 5.3–5.8 ppm for the (2E,4E) isomer and δ 5.1–5.6 ppm for the (2Z,4E) variant, attributed to differences in electron delocalization .

Synthesis and Stereochemical Control

Pd-Catalyzed Cross-Coupling Strategies

The Negishi and Suzuki coupling reactions have emerged as cornerstone methodologies for synthesizing nona-2,4-dienoic acid esters with exceptional stereoselectivity. For instance, ethyl (2Z,4E)-undeca-2,4-dienoate was synthesized in ≥98% purity using Pd-catalyzed alkenylation of β-bromoacrylates with organozinc reagents . Critical parameters include:

  • Catalyst System: Pd(PPh3_3)4_4 or PdCl2_2(dppf) in tetrahydrofuran (THF).

  • Promoter Bases: CsF or nBu4NFn\text{Bu}_4\text{NF}, which enhance coupling efficiency by stabilizing intermediates .

  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and side-reaction suppression.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Stereoselectivity (%)Substrate Scope
Negishi Coupling85–92≥98Broad (alkyl, aryl)
Suzuki Coupling78–8895–98Limited to boronates

Challenges and Innovations

Physicochemical and Thermodynamic Properties

Solubility and Stability

Nona-2,4-dienoic acid exhibits limited aqueous solubility (2.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO). The (2E,4E) isomer demonstrates greater thermal stability, with a decomposition temperature of 215°C versus 198°C for the (2Z,4E) form, as determined by thermogravimetric analysis (TGA) .

Acid-Base Behavior

The carboxylic acid group confers a pKa_a of 4.7 ± 0.2, typical for medium-chain fatty acids. Deprotonation at physiological pH facilitates salt formation, enhancing bioavailability in potential pharmaceutical formulations .

Research Frontiers and Unresolved Questions

Catalytic Asymmetric Synthesis

Despite progress in stereoselective synthesis, enantioselective routes to nona-2,4-dienoic acid remain underdeveloped. Chiral phosphine ligands (e.g., BINAP) in Pd-catalyzed reactions show promise, yielding enantiomeric excesses (ee) up to 74%—a target for optimization .

Ecological Impact Studies

Preliminary ecotoxicological assessments indicate a 96-h LC50_{50} of 12 mg/L for Daphnia magna, classifying nona-2,4-dienoic acid as moderately toxic. Biodegradation pathways via β-oxidation require further elucidation to assess environmental persistence .

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